

Application Notes and Protocols: $\text{PhI}(\text{OAc})_2$ -Mediated Dearomatization of 2-Alkynylanilines

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Compound of Interest

Compound Name: 1-Acetoxyindole

Cat. No.: B3353459

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This document provides detailed experimental procedures for the (diacetoxyiodo)benzene ($\text{PhI}(\text{OAc})_2$) mediated dearomatization of 2-alkynylanilines. This reaction serves as a powerful tool for the synthesis of various valuable nitrogen-containing heterocyclic compounds, which are significant scaffolds in medicinal chemistry and drug development.

Introduction

The dearomatization of anilines offers a direct route to highly functionalized, three-dimensional structures from readily available flat aromatic precursors. The use of hypervalent iodine reagents, such as $\text{PhI}(\text{OAc})_2$, has emerged as a mild and effective method to achieve this transformation under metal-free conditions. The reaction of 2-alkynylanilines with $\text{PhI}(\text{OAc})_2$ leads to the formation of dearomatized intermediates, which can be trapped in situ with various nucleophiles to afford a diverse range of substituted indoles and other heterocyclic systems. This protocol outlines the general procedure and provides specific examples with quantitative data.

Experimental Protocols

General Procedure for the $\text{PhI}(\text{OAc})_2$ -Mediated Dearomatization and Subsequent Functionalization of 2-Alkynylanilines

This protocol describes a one-pot, two-step process involving an initial oxidative dearomatization followed by a nucleophilic cyclization.

Materials:

- Substituted 2-alkynylaniline
- (Diacetoxyiodo)benzene ($\text{PhI}(\text{OAc})_2$)
- Anhydrous solvent (e.g., Dichloromethane (CH_2Cl_2), Acetonitrile (MeCN))
- Brønsted acid (e.g., Trifluoroacetic acid (TFA), Camphorsulfonic acid (CSA)) (for nucleophilic cyclization step)
- Standard laboratory glassware and stirring equipment
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- **Reaction Setup:** To a flame-dried round-bottom flask under an inert atmosphere, add the substituted 2-alkynylaniline (1.0 equiv.).
- Dissolve the starting material in the anhydrous solvent of choice.
- **Dearomatization:** Cool the solution to the desired temperature (typically 0 °C to room temperature). Add $\text{PhI}(\text{OAc})_2$ (1.1 - 1.5 equiv.) portion-wise over a period of 5-10 minutes.
- Stir the reaction mixture at the same temperature for the specified time (typically 30 minutes to 2 hours), monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
- **Nucleophilic Addition/Cyclization:** Once the dearomatization is complete, add the Brønsted acid (if required for the specific transformation) and any additional nucleophile.
- Allow the reaction to warm to room temperature or heat as required, and continue stirring until the reaction is complete as indicated by TLC analysis.

- **Work-up:** Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate or sodium bicarbonate.
- Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂, Ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired product.
- **Characterization:** Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and optionally X-ray crystallography).

Data Presentation

The following tables summarize the quantitative data for the synthesis of 4-acetoxyindoles and 4-alkylindoles via this methodology.

Table 1: Synthesis of 4-Acetoxyindoles from 2-Alkynylanilines

Entry	R ¹	R ²	Product	Yield (%)
1	H	Ph	4-acetoxy-2-phenylindole	85
2	H	n-Bu	4-acetoxy-2-butyldole	78
3	Me	Ph	4-acetoxy-1-methyl-2-phenylindole	82
4	Me	n-Bu	4-acetoxy-1-methyl-2-butyldole	75
5	Bn	Ph	4-acetoxy-1-benzyl-2-phenylindole	80

Reaction conditions: 2-alkynylaniline (0.2 mmol), $\text{PhI}(\text{OAc})_2$ (0.24 mmol), CH_2Cl_2 (2 mL), room temperature, 1 h.

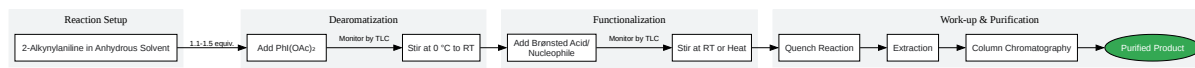
Table 2: Synthesis of 4-Alkylindoles from 2-Alkynylanilines

Entry	R ¹	R ² (Alkyl Group)	Product	Yield (%)
1	H	Me	4-methyl-2-phenylindole	76
2	H	Et	4-ethyl-2-phenylindole	72
3	H	i-Pr	4-isopropyl-2-phenylindole	68
4	Me	Me	1,4-dimethyl-2-phenylindole	79
5	Me	Et	4-ethyl-1-methyl-2-phenylindole	75

Reaction conditions: 2-alkynylaniline (0.2 mmol), $\text{PhI}(\text{OAc})_2$ (0.3 mmol), MeCN (2 mL), 80 °C, 2 h.

Visualizations

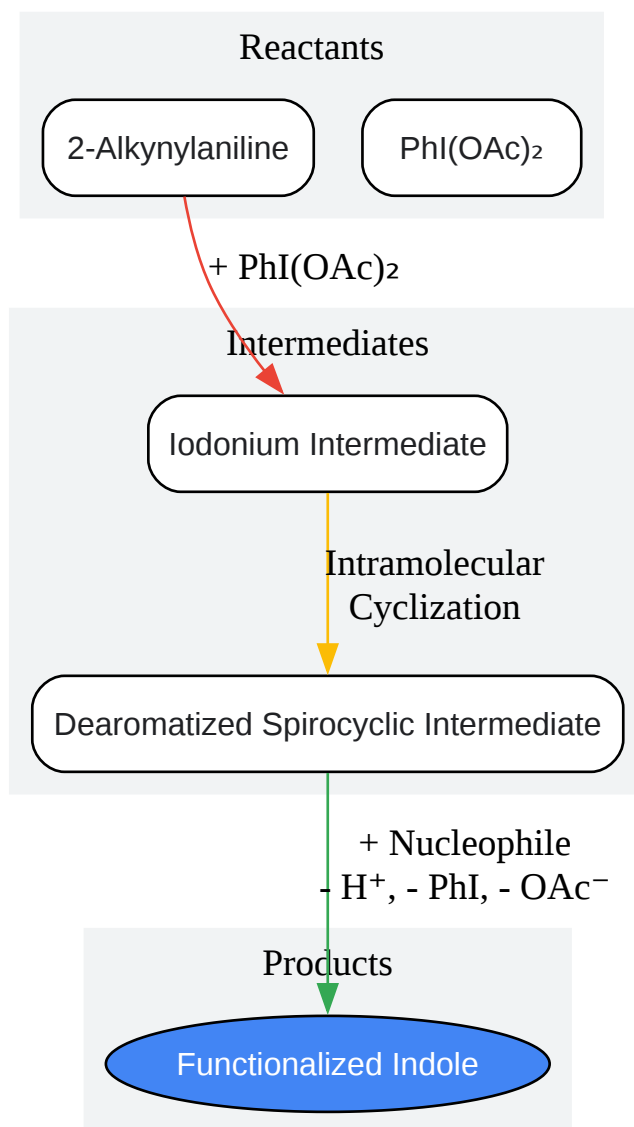
Experimental Workflow



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Caption: General experimental workflow for the $\text{PhI}(\text{OAc})_2$ -mediated dearomatization of 2-alkynylanilines.

Proposed Reaction Mechanism



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Caption: Proposed mechanism for the $\text{PhI}(\text{OAc})_2$ -mediated dearomatization-cyclization of 2-alkynylanilines.

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